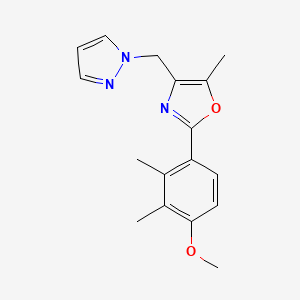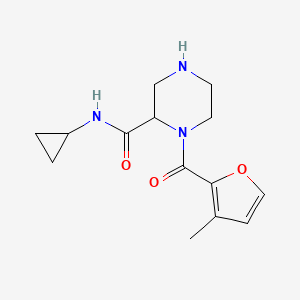
2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole, also known as MDPPO, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MDPPO is a heterocyclic compound that contains both a pyrazole and an oxazole ring in its structure. The compound has been synthesized using various methods, and its unique chemical properties make it an attractive candidate for use in biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of 2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory response. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. By inhibiting COX-2 activity, this compound reduces the production of inflammatory mediators and thereby reduces inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, the compound has been shown to have antioxidant activity and to inhibit the growth of cancer cells. Additionally, this compound has been shown to have neuroprotective effects and has been investigated as a potential treatment for neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole has several advantages as a research tool. Its unique chemical properties make it an attractive candidate for use in biochemical and physiological studies, and its anti-inflammatory and anti-cancer properties make it a promising candidate for drug development. However, there are also limitations to the use of this compound in lab experiments. The compound is relatively unstable and can degrade over time, which can make it difficult to obtain consistent results. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole. One area of research is the development of new drugs based on the structure of this compound. The compound's anti-inflammatory and anti-cancer properties make it a promising candidate for drug development, and further research is needed to identify potential drug targets and to optimize the structure of this compound-based drugs. Another area of research is the investigation of the compound's neuroprotective properties. This compound has shown promising results in studies of Alzheimer's disease and other neurological disorders, and further research is needed to better understand its mechanism of action and potential therapeutic applications. Finally, further studies are needed to investigate the safety and toxicity of this compound, particularly at higher concentrations.
Métodos De Síntesis
2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole can be synthesized using various methods, including the reaction between 2,3-dimethyl-4-nitrophenol and methyl 4-(1H-pyrazol-1-ylmethyl)-3-oxobutanoate, followed by reduction of the nitro group and cyclization of the resulting intermediate. Another method involves the reaction between 2,3-dimethyl-4-nitrophenol and ethyl 4-(1H-pyrazol-1-ylmethyl)-3-oxobutanoate, followed by reduction and cyclization. Both methods yield this compound as a white crystalline solid.
Aplicaciones Científicas De Investigación
2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole has been used in various scientific research applications, including the study of neurological disorders, cancer, and inflammation. The compound has been shown to have potent anti-inflammatory properties and has been used in studies to investigate the underlying mechanisms of inflammation. Additionally, this compound has been used in studies to investigate the role of inflammation in the development of cancer and has shown promising results in inhibiting tumor growth.
Propiedades
IUPAC Name |
2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-4-(pyrazol-1-ylmethyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-11-12(2)16(21-4)7-6-14(11)17-19-15(13(3)22-17)10-20-9-5-8-18-20/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQKQJADRQUBGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)C2=NC(=C(O2)C)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-amino-4-ethyl-1,3-thiazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5373928.png)
![N-{3-(4-fluorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}leucine](/img/structure/B5373940.png)
![(2R*,3S*,6R*)-5-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5373963.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5373967.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5373971.png)
![N-[4-({4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B5373978.png)
![2-(2-ethoxy-4-{[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5373982.png)
![(5-{1-[3-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5373985.png)
![2-[2-(2-fluorophenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5373993.png)
![allyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5374003.png)
![3-benzyl-5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374006.png)
![3-methyl-7-[3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5374022.png)